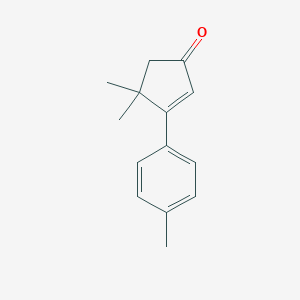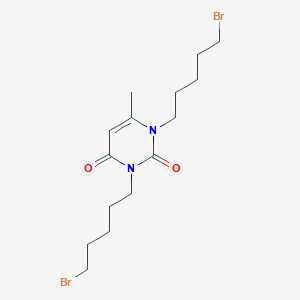
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of bromine atoms attached to pentyl chains and a methyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the attached alkyl chains.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving DNA and RNA analogs due to its structural similarity to nucleotides.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological molecules. The bromine atoms and the pyrimidine ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The compound may also interfere with enzymatic activities by binding to active sites or altering the structure of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(5-chloropentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(5-iodopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with iodine atoms instead of bromine.
1,3-Bis(5-bromopentyl)-5,5-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with additional methyl groups on the pyrimidine ring.
Uniqueness
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogenated derivatives may not. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
56899-24-2 |
|---|---|
Molekularformel |
C15H24Br2N2O2 |
Molekulargewicht |
424.17 g/mol |
IUPAC-Name |
1,3-bis(5-bromopentyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24Br2N2O2/c1-13-12-14(20)19(11-7-3-5-9-17)15(21)18(13)10-6-2-4-8-16/h12H,2-11H2,1H3 |
InChI-Schlüssel |
GKLWEUSPZFWTIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCBr)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
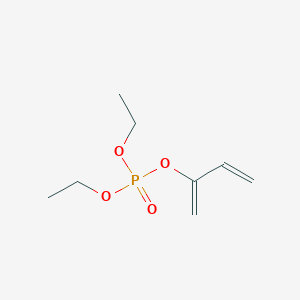
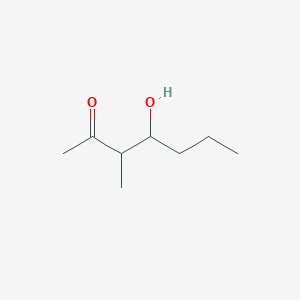
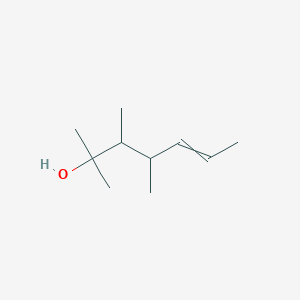

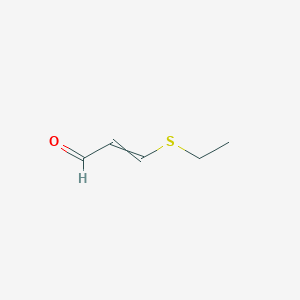
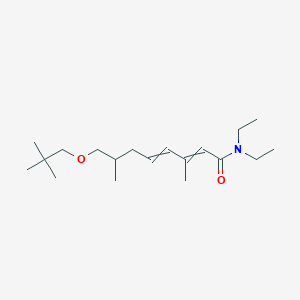

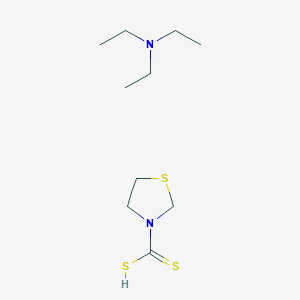
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
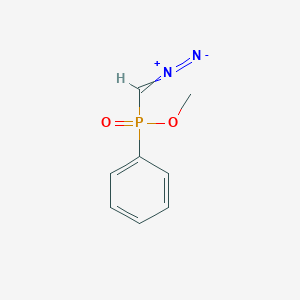
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

